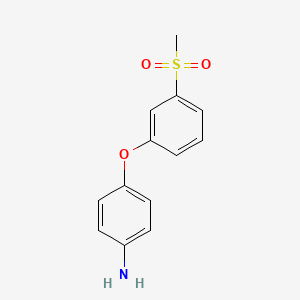

4-(3-Methanesulfonylphenoxy)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-methylsulfonylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-18(15,16)13-4-2-3-12(9-13)17-11-7-5-10(14)6-8-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADUWAWYMPMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157381-28-6 | |

| Record name | 4-(3-methanesulfonylphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 4 3 Methanesulfonylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the molecular structure of 4-(3-Methanesulfonylphenoxy)aniline. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the amine and methyl groups. The protons on the aniline (B41778) ring and the phenoxy ring exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. The methyl protons of the methanesulfonyl group appear as a sharp singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings, namely the amino group, the ether linkage, and the methanesulfonyl group.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.62 | t, J=8.0 Hz | 1H | Ar-H |

| 7.50 | d, J=7.8 Hz | 1H | Ar-H |

| 7.39 | s | 1H | Ar-H |

| 7.23 | dd, J=8.2, 2.2 Hz | 1H | Ar-H |

| 6.95 | d, J=8.8 Hz | 2H | Ar-H (aniline) |

| 6.65 | d, J=8.8 Hz | 2H | Ar-H (aniline) |

| 5.15 | s | 2H | NH₂ |

| 3.18 | s | 3H | SO₂CH₃ |

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Assignment |

| 159.9 | C |

| 147.2 | C |

| 144.3 | C |

| 142.0 | C |

| 131.2 | CH |

| 122.5 | CH |

| 121.2 | CH (2C) |

| 117.2 | CH |

| 115.9 | CH |

| 115.5 | CH (2C) |

| 43.8 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To further confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) NMR experiments are employed. These techniques provide information about the connectivity between atoms.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton networks within the aromatic rings.

Heteronuclear Single Quantum Coherence (HMQC): The HMQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the aniline ring to the phenoxy group and the methanesulfonyl group to the phenoxy ring.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of this compound. This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₃H₁₃NO₃S. The experimentally measured mass is compared to the calculated theoretical mass, and a small mass error provides strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 264.0694 | 264.0689 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the protonated molecule [M+H]⁺) which is then fragmented. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for structural confirmation. The fragmentation of this compound would likely involve cleavage of the ether bond and the C-S bond, providing further evidence for the connectivity of the different structural motifs.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 4: FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3434, 3345 | Strong | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3065 | Medium | C-H stretching of the aromatic rings |

| 1621 | Strong | N-H bending of the primary amine |

| 1509 | Strong | C=C stretching of the aromatic rings |

| 1294, 1125 | Strong | S=O stretching (asymmetric and symmetric) of the sulfone group |

| 1238 | Strong | C-O-C stretching (asymmetric) of the diaryl ether |

The presence of strong bands for the N-H stretching of the primary amine, the S=O stretching of the sulfone group, and the C-O-C stretching of the diaryl ether provides clear evidence for the key functional groups in this compound.

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-Crystal X-ray Crystallography

To perform single-crystal X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

Once a high-quality crystal is obtained, it would be mounted on a goniometer in an X-ray diffractometer. The crystal would then be rotated while being irradiated with monochromatic X-rays. The diffraction data, consisting of the intensities and positions of the diffracted X-ray beams, would be collected by a detector.

The collected data would then be processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's internal symmetry). The crystal structure would then be solved using computational methods to determine the arrangement of atoms within the unit cell. This process would yield precise data on bond lengths, bond angles, and torsion angles of the this compound molecule in the solid state.

A hypothetical table of crystallographic data that would be generated from such an analysis is presented below. Please note that this table is for illustrative purposes only and is not based on experimental data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₃NO₃S |

| Formula Weight | 263.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Intermolecular Interactions and Hydrogen Bonding Networks

The solved crystal structure would provide invaluable insights into the intermolecular interactions that govern the packing of this compound molecules in the crystal lattice. Of particular interest would be the hydrogen bonding networks. The aniline group (-NH₂) is a hydrogen bond donor, while the sulfonyl group (-SO₂) and the ether oxygen are potential hydrogen bond acceptors.

Analysis of the crystal structure would reveal the specific atoms involved in hydrogen bonds, their distances, and their angles. This information is crucial for understanding the stability and physical properties of the crystalline solid. In addition to classical hydrogen bonds, other non-covalent interactions such as π-π stacking between the aromatic rings and C-H···O interactions could also be identified and characterized.

A hypothetical table summarizing potential hydrogen bond geometries is provided below. This table is illustrative and not based on experimental findings for the title compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O(sulfonyl) | Value | Value | Value | Value |

| N-H···O(ether) | Value | Value | Value | Value |

| C-H···O(sulfonyl) | Value | Value | Value | Value |

Computational Chemistry and Theoretical Investigations of 4 3 Methanesulfonylphenoxy Aniline

Electronic Structure Theory Calculations

Electronic structure theory is a cornerstone of computational chemistry, providing deep insights into the behavior of molecules at the quantum level. These methods are used to calculate the electronic wavefunction of a system, from which numerous properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

In a hypothetical DFT study of 4-(3-Methanesulfonylphenoxy)aniline, the first step would be geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. The result would be the most stable conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties could be calculated. These would include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. Such calculations would be invaluable for understanding the molecule's polarity and its potential for intermolecular interactions. DFT is also frequently used to simulate vibrational spectra (e.g., infrared and Raman), which can be compared with experimental data to validate the calculated structure.

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties.

For a molecule like this compound, ab initio calculations could be employed to obtain a very precise value for its total electronic energy. This is particularly useful for calculating reaction energies and activation barriers in chemical reactions involving the molecule. High-level ab initio methods are also the gold standard for predicting properties such as electron affinities and ionization potentials. While computationally more demanding than DFT, these methods would offer a benchmark for the electronic properties of this compound.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. nih.gov

A HOMO-LUMO analysis of this compound would reveal the regions of the molecule where these frontier orbitals are localized. This would allow for predictions about the sites most susceptible to electrophilic and nucleophilic attack. For instance, the distribution of the HOMO would indicate where an electrophile is most likely to react, while the LUMO distribution would highlight the probable sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The table above is for illustrative purposes only. Specific values for this compound are not available in the literature.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. The MEP map is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and halogen bonding.

For this compound, an MEP map would likely show regions of negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline (B41778) group, indicating these are sites that could act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the aniline's amino group would likely show positive potential, marking them as potential hydrogen bond donors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and determine the most likely mechanism.

A computational study on the reaction mechanisms involving this compound could explore various transformations. For example, the synthesis of this molecule often involves a diaryl ether formation, such as an Ullmann condensation or a Buchwald-Hartwig amination. nih.govorganic-chemistry.org Computational modeling could be used to compare the energy barriers of these different synthetic routes. Furthermore, the reactivity of the aniline and methanesulfonyl groups could be investigated, providing insights into how the molecule might behave in further chemical modifications. For instance, the susceptibility of the aniline ring to electrophilic substitution could be modeled, or the potential for reactions at the sulfonyl group could be explored.

Transition State Characterization and Reaction Pathway Determination

A critical aspect of understanding the chemical behavior of this compound would be the computational characterization of transition states and the determination of reaction pathways for its synthesis and potential reactions. This type of investigation is crucial for optimizing reaction conditions and predicting potential byproducts.

Theoretical studies on the reactions of other aniline derivatives, for instance, have utilized Density Functional Theory (DFT) to model reaction mechanisms. nih.gov For example, in the study of the annulation reaction of trichloronitroethylene with aniline, different reaction paths were modeled to determine the most plausible mechanism by comparing the activation energies of the rate-determining steps. nih.gov A similar approach for this compound would involve identifying the reactants, intermediates, transition states, and products for a given transformation.

The synthesis of this compound likely involves a nucleophilic aromatic substitution or a coupling reaction. A computational study would model these potential synthetic routes to:

Identify Transition States: These are the highest energy points along a reaction coordinate and are critical for understanding the energy barrier of a reaction.

Determine Reaction Pathways: By mapping the potential energy surface, the most energetically favorable route from reactants to products can be identified.

Such studies provide insights into the atomistic details of bond-breaking and bond-forming processes.

Kinetic and Thermodynamic Parameters of Key Transformations

Following the determination of reaction pathways, the calculation of kinetic and thermodynamic parameters provides quantitative data on the feasibility and rate of key transformations involving this compound.

Kinetic Parameters: Kinetic analysis through computational methods, often employing transition state theory, can predict reaction rate constants. Studies on other anilines have shown that these calculations can be correlated with experimental kinetic data. researchgate.net For key transformations of this compound, the following would be of interest:

Activation Energy (Ea): The minimum energy required to initiate the reaction.

Pre-exponential Factor (A): Related to the frequency of collisions in the correct orientation.

Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction.

Entropy of Reaction (ΔS): The change in disorder of the system.

A study on the oxidative coupling of aniline with promethazine, for example, determined these thermodynamic parameters both experimentally and computationally. researchgate.net

A hypothetical data table for a key transformation of this compound might look like this:

| Parameter | Calculated Value | Units |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Enthalpy of Activation (ΔH‡) | Data not available | kJ/mol |

| Entropy of Activation (ΔS‡) | Data not available | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

| Enthalpy of Reaction (ΔHrxn) | Data not available | kJ/mol |

| Gibbs Free Energy of Reaction (ΔGrxn) | Data not available | kJ/mol |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a compound. For this compound, this would involve predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. While experimental NMR data exists for numerous aniline derivatives, and machine learning models are being developed for NMR spectrum prediction nih.gov, specific computational predictions for this compound are not found in the searched literature. Such a study would calculate the magnetic shielding tensors for each nucleus to predict the chemical shifts.

IR Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. Studies on other anilines have demonstrated the utility of this approach in assigning vibrational modes. researchgate.net Machine learning approaches are also emerging for the prediction of IR spectra. nih.gov

A comparison of predicted and experimental spectroscopic data for this compound would be presented in tables similar to the ones below:

Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted δ | Experimental δ |

|---|---|---|

| H-2 | Data not available | Data not available |

| H-4 | Data not available | Data not available |

Predicted vs. Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency | Experimental Frequency |

|---|---|---|

| N-H stretch | Data not available | Data not available |

| C=C stretch (aromatic) | Data not available | Data not available |

| S=O stretch | Data not available | Data not available |

Note: The tables above are for illustrative purposes only, as specific predicted and experimental spectroscopic data for this compound are not available in the cited literature.

Chemical Reactivity and Derivatization Strategies for 4 3 Methanesulfonylphenoxy Aniline

Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary aromatic amine, which is a highly reactive functional group that can undergo a variety of chemical transformations.

Electrophilic Aromatic Substitutions on the Aniline Ring System

The amino group of the aniline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic pi-system, thereby increasing the electron density of the ring and stabilizing the cationic intermediate formed during the reaction. chemistrysteps.comwikipedia.org Consequently, electrophilic attack is directed to the positions ortho and para to the amino group.

Common electrophilic aromatic substitution reactions that can be applied to the aniline ring of 4-(3-Methanesulfonylphenoxy)aniline include:

Halogenation: Reaction with reagents like bromine water can lead to the substitution of hydrogen atoms at the ortho and para positions with bromine atoms. byjus.com To control the degree of halogenation and avoid polysubstitution, the reactivity of the amino group can be modulated by converting it into an amide. chemistrysteps.com

Nitration: The introduction of a nitro group onto the aniline ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, the strongly acidic conditions can lead to the protonation of the aniline to form the anilinium ion, which is a meta-directing group. byjus.comutdallas.edu Therefore, protection of the amino group is often necessary to achieve para-substitution.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aniline ring. masterorganicchemistry.com Similar to nitration, the reaction is typically carried out under strongly acidic conditions, which can protonate the aniline. byjus.com A one-pot sulfamation and thermal sulfonation reaction has been developed that can be applied to a range of anilines. nih.gov

The reactivity of the aniline ring in electrophilic aromatic substitution is summarized in the table below.

| Reaction | Reagent(s) | Expected Product(s) |

| Halogenation | Bromine water | 2,6-Dibromo-4-(3-methanesulfonylphenoxy)aniline |

| Nitration | Nitric acid, Sulfuric acid | 4-(3-Methanesulfonylphenoxy)-2-nitroaniline and/or 4-(3-Methanesulfonylphenoxy)-3-nitroaniline |

| Sulfonation | Fuming sulfuric acid | 2-Amino-5-(3-methanesulfonylphenoxy)benzenesulfonic acid |

Table 1: Electrophilic Aromatic Substitution Reactions of the Aniline Moiety

N-Functionalization: Acylation and Alkylation Reactions

The nitrogen atom of the aniline moiety is nucleophilic and readily participates in acylation and alkylation reactions.

N-Acylation: Acylation of the amino group is a common strategy to introduce an acyl group, which can serve as a protective group or as a building block for further derivatization. Reagents such as acyl chlorides or anhydrides in the presence of a base are typically used. For example, reaction with chloroacetyl chloride can yield 2-chloro-N-(4-(3-methanesulfonylphenoxy)phenyl)acetamide. nih.gov

N-Alkylation: The synthesis of N-alkylated anilines is an important transformation in organic synthesis. psu.edu Various methods have been developed for the N-alkylation of anilines, including the use of alkyl halides, alcohols, and reductive amination. psu.eduresearchgate.netnih.gov The use of solid acid catalysts has been explored for the vapor phase alkylation of aniline. researchgate.net A cobalt-based metal-organic framework has also been shown to be an effective heterogeneous catalyst for the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org

Reactions at the Sulfonyl Group

The methanesulfonyl group is generally stable, but it can undergo certain transformations, particularly to form sulfonamide and related derivatives.

Reactivity of the Sulfonyl Functionality

The sulfonyl group is an electron-withdrawing group and is generally considered to be chemically robust. It is resistant to many common transformations. However, the sulfur atom is in a high oxidation state and can potentially be reduced under harsh conditions.

Synthesis of Sulfonamide and Sulfonimidamide Derivatives

A key derivatization strategy for the sulfonyl group is its conversion to a sulfonamide or a sulfonimidamide.

Sulfonamides: While the direct conversion of an existing sulfone to a sulfonamide is not a standard transformation, sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine. nih.govresearchgate.net Therefore, to create sulfonamide derivatives of this compound, a synthetic route starting from a precursor with a sulfonyl chloride group would be necessary. For instance, reacting a substituted aniline with a benzenesulfonyl chloride derivative can yield sulfonamides. cu.edu.eg

Sulfonimidamides: Sulfonimidamides are bioisosteres of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group. nih.govnih.gov This modification introduces a chiral center at the sulfur atom. nih.gov The synthesis of sulfonimidamides can be achieved through various methods, including the reaction of sulfonimidoyl fluorides with anilines in the presence of a Lewis acid like Ca(NTf2)2. nih.gov Another approach involves the one-pot NH and O transfer from sulfenamides. mdpi.com

Modifications of the Phenoxy Linkage

The ether linkage in this compound is generally stable. Cleavage of the ether bond would require harsh reaction conditions, such as strong acids (e.g., HBr or HI) at high temperatures. Such conditions would likely lead to the degradation of other functional groups in the molecule. Therefore, modifications at the phenoxy linkage are less common and synthetically challenging without affecting the aniline or sulfonyl moieties.

Ether Cleavage and Formation Reactions

The diaryl ether bond in this compound is generally stable due to the high energy required to cleave the C-O bond. wikipedia.org However, under specific and often harsh conditions, this bond can be broken.

Ether Cleavage:

Acid-catalyzed cleavage is a common method for breaking ether linkages. libretexts.orglibretexts.org This typically involves strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org In the case of diaryl ethers, cleavage is particularly challenging. libretexts.orglibretexts.org For aryl alkyl ethers, the reaction yields a phenol (B47542) and an alkyl halide, as the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org However, diaryl ethers are generally resistant to cleavage by acids. libretexts.orglibretexts.org

Transition-metal-free reductive cleavage of diaryl ethers has been reported using reagents like triethylsilane in the presence of a base, which can rupture the C–O bond. researchgate.net

Ether Formation:

The synthesis of this compound and its derivatives often involves the formation of the diaryl ether bond as a key step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of Nintedanib, a triple angiokinase inhibitor, utilizes this compound as a starting material. chemicalbook.com The formation of the diaryl ether linkage in precursors to this and similar molecules often involves the reaction of a substituted phenol with an activated aryl halide or sulfonate.

The following table summarizes the general conditions for ether cleavage and formation reactions relevant to the structure of this compound.

| Reaction Type | Reagents and Conditions | Expected Products (for this compound) |

| Acidic Ether Cleavage | Concentrated HBr or HI, high temperatures | Generally unreactive; potential for cleavage under extreme forcing conditions. libretexts.orglibretexts.org |

| Reductive Ether Cleavage | Triethylsilane, base (e.g., KOtBu) | Phenol, aniline, and their derivatives. researchgate.net |

| Ether Formation (SNAr) | Substituted phenol, activated aryl halide/sulfonate, base (e.g., K2CO3, Cs2CO3), often with a copper or palladium catalyst | Diaryl ether product. |

Substitutions on the Phenoxy Aromatic Ring

The phenoxy aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the methanesulfonyl group (-SO2CH3). This group is a meta-director. In contrast, the aniline ring is strongly activated towards electrophilic substitution.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, will preferentially occur on the aniline ring at the ortho and para positions relative to the amino group. byjus.com To achieve substitution on the phenoxy ring, the more reactive aniline ring would likely need to be protected first, for example, by acetylation of the amino group to form an acetanilide. libretexts.org This reduces the activating effect of the amino group, potentially allowing for substitution on the less reactive phenoxy ring under forcing conditions.

Regioselective Functionalization and Multicomponent Reactions

The presence of multiple reactive sites in this compound makes regioselective functionalization a key consideration in its derivatization.

Regioselective Functionalization:

The aniline moiety is highly reactive towards electrophiles at the ortho and para positions. byjus.com However, due to the steric hindrance from the phenoxy group, substitution at the ortho position might be less favored than at the para position. The para position is already substituted, leaving the ortho positions as the primary sites for electrophilic attack on the aniline ring.

Modern synthetic methods allow for the regioselective functionalization of anilines. acs.orgresearchgate.net For example, ortho-C–H functionalization of anilines can be achieved using various catalytic systems. acs.orgresearchgate.net These methods could potentially be applied to this compound to introduce substituents specifically at the positions ortho to the amino group. Similarly, para-selective C-H functionalization of anilines has also been developed using photocatalysis. nih.gov

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product, offer an efficient way to build molecular complexity. organic-chemistry.org Anilines are frequently used as one of the components in MCRs. organic-chemistry.org For example, the Ugi and Passerini reactions are well-known MCRs that can utilize aniline derivatives. organic-chemistry.org

This compound could potentially participate in various MCRs. For instance, it could serve as the amine component in a Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, or in a Kabachnik-Fields reaction to form α-aminophosphonates. organic-chemistry.org The specific reaction conditions and the other components would determine the final product. The reactivity of the aniline nitrogen as a nucleophile is central to its participation in these reactions. organic-chemistry.orgnih.govnih.gov

The following table lists some potential multicomponent reactions involving anilines and their general characteristics.

| Multicomponent Reaction | Key Reactants | Potential Product Type with this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivative. organic-chemistry.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide derivative. organic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone derivative. organic-chemistry.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equivalents of a β-Ketoester, Ammonia (B1221849)/Amine | Dihydropyridine derivative. organic-chemistry.org |

| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Dialkyl Phosphite | α-Aminophosphonate derivative. organic-chemistry.org |

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Monomer in High-Performance Polymer Synthesis

The aniline (B41778) functionality of 4-(3-Methanesulfonylphenoxy)aniline allows it to be readily incorporated as a diamine or monoamine (as a chain terminator) in various polymerization reactions, most notably in the synthesis of polyimides and poly(ether sulfone)s.

Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. aidic.it They are typically synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. vt.edu The incorporation of this compound into a polyimide backbone would introduce a combination of flexible and rigid segments.

While direct synthesis of polyimides from this compound is not extensively documented, studies on analogous diamines containing sulfonyl and ether linkages, such as bis[4-(4-aminophenoxy)phenyl]sulfone (B80366) (BAPS), provide valuable insights. lookchem.comguidechem.com The synthesis of polyimides from BAPS and various dianhydrides has been shown to yield polymers with desirable properties. acs.orgresearchgate.net The presence of the ether linkages in BAPS enhances the solubility of the resulting polyimides, while the sulfonyl group contributes to their high thermal stability. researchgate.netresearchgate.net It is anticipated that polyimides derived from this compound would exhibit a similar balance of properties.

Poly(ether sulfone)s (PES) are high-performance amorphous thermoplastics known for their high strength, stability at elevated temperatures, and resistance to hydrolysis. The synthesis of PES typically involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide, or the self-polycondensation of an AB-type monomer. While direct polymerization of this compound into a PES is not a standard route, its structural motifs are central to the properties of many PES materials.

Research on poly(ether sulfone)s containing clustered sulfonic acid groups has demonstrated the preparation of these polymers through polycondensation followed by sulfonation. researchgate.net These sulfonated polymers exhibit enhanced properties for applications such as fuel cell membranes. The methanesulfonyl group in this compound is a pre-existing sulfonyl moiety, which could influence the polymer's properties without the need for a post-polymerization sulfonation step, or could be a site for further chemical modification.

Structure-Property Relationships in Polymeric Systems

The specific arrangement of the ether and methanesulfonyl groups in this compound is expected to have a profound impact on the macroscopic properties of the resulting polymers.

The thermal properties of polymers are critical for their application in demanding environments. The incorporation of aromatic rings and sulfonyl groups generally enhances thermal stability.

Table 1: Thermal Properties of Analogous Polyimides

| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |

|---|---|---|

| Polyimide from BAPS and BPDA | 271 | 540 |

| Polyimide from BAPS and 6FDA | 295 | 535 |

| Fluorinated Polyimides (FPIs) | 246 - 286 | 463 - 508 tandfonline.com |

Data is for illustrative purposes based on analogous systems and does not represent polymers directly synthesized from this compound.

The mechanical integrity of a polymer is paramount for its use in structural applications. Polyimides are known for their excellent mechanical properties, which are retained over a wide temperature range. zeusinc.com

Table 2: Mechanical Properties of Analogous Polyimide Films

| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Naphthalene-containing Polyimides | 35 - 56 | 0.9 - 1.1 | 4.4 - 7.0 aidic.it |

| Fluorinated Polyimides (FPIs) | High | High | Tough and Flexible tandfonline.com |

| Polyimides with Amide Bridges | > 110 | 3.9 - 5.9 | Flexible and Tough nih.gov |

Data is for illustrative purposes based on analogous systems and does not represent polymers directly synthesized from this compound.

A significant challenge with many high-performance aromatic polymers is their poor solubility, which complicates their processing. vt.edu The molecular design of this compound addresses this issue in several ways.

The presence of the ether linkage is a well-established strategy for improving the solubility of aromatic polymers by increasing the flexibility of the polymer backbone and disrupting the crystal packing. researchgate.netresearchgate.net Furthermore, the meta-catenation of the phenoxy ring introduces a kink in the polymer chain, which further hinders close packing and enhances solubility. nasa.gov The polar sulfonyl group can also contribute to solubility in polar aprotic solvents commonly used for polymer synthesis and film casting, such as N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).

It is therefore anticipated that polymers incorporating this compound would exhibit good solubility in a range of organic solvents, facilitating their processing into high-quality, flexible, and transparent films by solution casting techniques. Studies on polyimides with ether linkages have consistently shown that these structural modifications lead to polymers that are readily soluble and form tough, transparent films. researchgate.netnasa.gov

The Role of this compound in Advanced Materials: A Field Awaiting Exploration

Despite extensive research into the development of advanced functional materials, the specific chemical compound this compound has yet to be prominently featured in dedicated studies on polymer chemistry and materials science, according to a review of available scientific literature. While the broader class of aromatic diamines, which includes structurally related compounds, is crucial in the synthesis of high-performance polymers like polyimides, specific research findings and detailed property data for polymers derived directly from this compound remain elusive.

The synthesis of advanced polymers, particularly polyimides, often involves the reaction of an aromatic diamine with a dianhydride. This process typically occurs in two steps: the formation of a poly(amic acid) followed by a cyclization reaction to form the final polyimide. The properties of the resulting polymer—such as its thermal stability, mechanical strength, and solubility—are intricately linked to the chemical structures of both the diamine and dianhydride monomers.

Researchers have extensively explored various modifications to the diamine structure to tailor the final properties of the polymer. For instance, the incorporation of flexible ether linkages can enhance solubility, while the introduction of rigid, bulky groups can increase the glass transition temperature and thermal stability.

However, a thorough search of scientific databases reveals a notable gap in the literature concerning the use of this compound as a monomer in the synthesis of advanced functional materials. While studies on poly(benzoxazole imide)s derived from other 4-phenoxy aniline derivatives have been published, providing insights into the synthesis and properties of related polymers, specific data for those incorporating the 3-methanesulfonyl group are not available. This lack of published research means that detailed findings on the performance and characteristics of such materials cannot be provided at this time.

The presence of the methanesulfonyl group (-SO2CH3) at the meta-position of the phenoxy ring in this compound suggests that it could impart unique properties to a polymer backbone. The sulfonyl group is known for its high polarity and its ability to participate in strong intermolecular interactions, which could potentially influence the thermal and mechanical properties of a resulting polymer. However, without experimental data, any discussion of its specific effects remains speculative.

常见问题

Q. What synthetic strategies are recommended for preparing 4-(3-Methanesulfonylphenoxy)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. A common approach is reacting 3-methanesulfonylphenol with a halogenated aniline derivative (e.g., 4-fluoroaniline) in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–120°C for 12–24 hours . Yield optimization can be achieved by:

- Screening catalysts (e.g., CuI for Ullmann-type couplings).

- Adjusting stoichiometry (1:1.2 molar ratio of phenol to halo-aniline).

- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) and verifying purity via HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methanesulfonyl group at C3 of phenoxy ring, aniline NH₂ signals at δ 5.2–5.8 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 292.08).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How does the methanesulfonyl group influence the compound's solubility and stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing methanesulfonyl group reduces basicity of the aniline moiety, enhancing solubility in polar aprotic solvents (e.g., DMSO) but decreasing water solubility. Stability studies should include:

- pH-dependent degradation assays : Monitor via HPLC at pH 2–12 (37°C, 24 hours).

- Light sensitivity tests : Store in amber vials under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the contradictory biological activity reported for this compound derivatives in cancer cell lines?

- Methodological Answer : Discrepancies may arise from differences in cell-line specificity or assay conditions. To resolve:

- Perform dose-response assays (IC₅₀ determination) across multiple cell lines (e.g., MCF-7, HeLa).

- Evaluate metabolic stability using liver microsome assays to identify degradation products .

- Use proteomic profiling (e.g., SILAC labeling) to identify target proteins and pathways .

Q. How can computational modeling predict the interaction of this compound with biological targets such as kinases or GPCRs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallized targets (e.g., EGFR kinase PDB: 1M17). Focus on hydrogen bonding with the aniline NH₂ and hydrophobic interactions with the methanesulfonyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental approaches are effective in analyzing the regioselectivity of electrophilic substitution reactions on this compound?

- Methodological Answer : The methanesulfonyl group directs electrophiles to the para position of the phenoxy ring. Validate via:

- Isotopic labeling : Introduce ¹³C at the aniline ring to track substitution patterns via NMR.

- Competitive reactions : Compare reactivity with/without Lewis acid catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation) .

Contradiction Analysis

Q. How can researchers reconcile discrepancies in the reported cytotoxicity of this compound derivatives across studies?

- Methodological Answer : Contradictions may stem from impurities or assay variability. Address by:

- Reproducing synthesis : Strictly control reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Standardized bioassays : Use identical cell lines, passage numbers, and readouts (e.g., ATP-based viability assays).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。